molecular formula C10H16Cl2N2O B2864061 [1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride CAS No. 1402232-65-8

[1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride

Cat. No.: B2864061
CAS No.: 1402232-65-8
M. Wt: 251.15
InChI Key: TUVXJHQCQYDQRU-UHFFFAOYSA-N
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Description

“[1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride” is a chemical compound with the IUPAC name (6-methoxypyridin-2-yl)methanamine dihydrochloride . The compound is stored at a temperature of 4 degrees Celsius .


Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. The compound is stored at a temperature of 4 degrees Celsius and is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H10N2O.2ClH/c1-10-7-4-2-3-6(5-8)9-7;;/h2-4H,5,8H2,1H3;2*1H . The molecular weight of the related compound, [1- (6-methoxypyridin-2-yl)cyclopropyl]methanamine, is 178.23 .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 178.23 . The compound is stored at a temperature of 4 degrees Celsius . The related compound, cyclopropyl (6-methoxypyridin-2-yl)methanamine, is in liquid form .

Safety and Hazards

The related compound, cyclopropyl (6-methoxypyridin-2-yl)methanamine, has several hazard statements including H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

[1-(6-methoxypyridin-2-yl)cyclopropyl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c1-13-9-4-2-3-8(12-9)10(7-11)5-6-10;;/h2-4H,5-7,11H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVXJHQCQYDQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C2(CC2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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